molecular formula C18H27N3O3 B5404552 N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide

货号 B5404552
分子量: 333.4 g/mol
InChI 键: LDDUHOSWNUQJSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as Neratinib, is a small molecule inhibitor that targets the tyrosine kinase receptor ErbB2 (HER2). It was developed by Puma Biotechnology and approved by the US Food and Drug Administration (FDA) in 2017 for the treatment of HER2-positive breast cancer.

作用机制

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide inhibits the activity of the HER2 receptor by irreversibly binding to the receptor and preventing its dimerization with other HER family receptors. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide induces cell cycle arrest and apoptosis in HER2-positive cancer cells.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to have potent antitumor activity both in vitro and in vivo. It has been demonstrated to inhibit the growth of HER2-positive breast cancer cells and to induce apoptosis in these cells. In addition, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib. However, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been associated with some adverse effects such as diarrhea, nausea, and fatigue.

实验室实验的优点和局限性

One of the major advantages of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its potency in inhibiting HER2 activity. This makes it a valuable tool for studying the role of HER2 in cancer progression and for investigating the mechanisms of resistance to HER2-targeted therapies. However, one of the limitations of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its irreversible binding to the HER2 receptor, which makes it difficult to study the effects of reversible inhibition. In addition, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been associated with some adverse effects, which can limit its use in certain experimental settings.

未来方向

There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is the development of combination therapies that can enhance the efficacy of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide in treating HER2-positive breast cancer. Another area of research is the investigation of the mechanisms of resistance to N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide and the development of strategies to overcome this resistance. Furthermore, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has shown potential in treating other types of cancer, and further studies are needed to explore its efficacy in these cancers. Finally, there is a need for the development of new analogs of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide that can overcome its limitations and improve its potency and selectivity.

合成方法

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is synthesized through a multistep process that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to form the final product, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide. The purity of the compound is ensured by various purification techniques such as column chromatography and recrystallization.

科学研究应用

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its efficacy in treating HER2-positive breast cancer. It has been shown to inhibit the growth of HER2-positive breast cancer cells both in vitro and in vivo. In addition to breast cancer, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been investigated for its potential in treating other types of cancer such as lung, colorectal, and ovarian cancer. Furthermore, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been studied for its ability to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib.

属性

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-18(19-5-6-20-7-11-23-12-8-20)17-3-1-16(2-4-17)15-21-9-13-24-14-10-21/h1-4H,5-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDUHOSWNUQJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]-4-(morpholin-4-ylmethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。